3-(Difluoromethoxy)-2-methyl-1H-indene
Description
3-(Difluoromethoxy)-2-methyl-1H-indene is a chemical compound that features a difluoromethoxy group attached to an indene backbone
Properties
CAS No. |
878998-85-7 |
|---|---|
Molecular Formula |
C11H10F2O |
Molecular Weight |
196.19 g/mol |
IUPAC Name |
3-(difluoromethoxy)-2-methyl-1H-indene |
InChI |
InChI=1S/C11H10F2O/c1-7-6-8-4-2-3-5-9(8)10(7)14-11(12)13/h2-5,11H,6H2,1H3 |
InChI Key |
UPTINFZLSRDYFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C1)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-2-methyl-1H-indene typically involves the introduction of the difluoromethoxy group onto the indene structure. One common method involves the use of difluoromethylation reagents to introduce the CF2H group. This can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of specific catalysts and solvents to facilitate the reaction and minimize by-products. For example, the use of sodium hydroxide as an alkali in the final step can be more economical for scale-up production .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)-2-methyl-1H-indene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as sodium chlorite and sulfamic acid.
Reducing agents: Such as lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups .
Scientific Research Applications
3-(Difluoromethoxy)-2-methyl-1H-indene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)-2-methyl-1H-indene involves its interaction with specific molecular targets and pathways. For example, it may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Trifluoromethyl ethers: These compounds also contain fluorine atoms and have similar properties, such as increased stability and lipophilicity.
Difluoromethoxylated ketones: These compounds are used as building blocks for the synthesis of nitrogen-containing heterocycles.
Uniqueness
3-(Difluoromethoxy)-2-methyl-1H-indene is unique due to its specific structure and the presence of the difluoromethoxy group, which imparts distinct chemical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
